Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate
Description
Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate (CAS: 671197-46-9, molecular formula: C225H234O9) is a liquid crystal (LC) compound with a star-shaped trimesate core. The molecule features three undecyl chains, each terminated by a pentakis-(4'-propylphenylethynyl)phenoxy group. Its rigid, aromatic ethynyl substituents promote π-π stacking and intermolecular interactions, enabling stable mesophase formation. The compound exhibits a nematic (N) mesophase between 122°C (crystalline phase, Cr) and 147°C (isotropic phase, I), as confirmed by 1H-NMR and thermal analysis . This material is synthesized for advanced photonic applications, including displays and optical devices, due to its high thermal stability and alignment properties.
Properties
Molecular Formula |
C225H234O9 |
|---|---|
Molecular Weight |
3082 g/mol |
IUPAC Name |
tris[11-[2,3,4,5,6-pentakis[2-(4-propylphenyl)ethynyl]phenoxy]undecyl] benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C225H234O9/c1-16-58-172-73-103-187(104-74-172)133-148-205-208(151-136-190-109-79-175(61-19-4)80-110-190)214(157-142-196-121-91-181(67-25-10)92-122-196)220(215(158-143-197-123-93-182(68-26-11)94-124-197)209(205)152-137-191-111-81-176(62-20-5)82-112-191)229-163-52-46-40-34-31-37-43-49-55-166-232-223(226)202-169-203(224(227)233-167-56-50-44-38-32-35-41-47-53-164-230-221-216(159-144-198-125-95-183(69-27-12)96-126-198)210(153-138-192-113-83-177(63-21-6)84-114-192)206(149-134-188-105-75-173(59-17-2)76-106-188)211(154-139-193-115-85-178(64-22-7)86-116-193)217(221)160-145-199-127-97-184(70-28-13)98-128-199)171-204(170-202)225(228)234-168-57-51-45-39-33-36-42-48-54-165-231-222-218(161-146-200-129-99-185(71-29-14)100-130-200)212(155-140-194-117-87-179(65-23-8)88-118-194)207(150-135-189-107-77-174(60-18-3)78-108-189)213(156-141-195-119-89-180(66-24-9)90-120-195)219(222)162-147-201-131-101-186(72-30-15)102-132-201/h73-132,169-171H,16-72,163-168H2,1-15H3 |
InChI Key |
FSRSQNKSAQBWJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCC)C#CC4=CC=C(C=C4)CCC)OCCCCCCCCCCCOC(=O)C5=CC(=CC(=C5)C(=O)OCCCCCCCCCCCOC6=C(C(=C(C(=C6C#CC7=CC=C(C=C7)CCC)C#CC8=CC=C(C=C8)CCC)C#CC9=CC=C(C=C9)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C(=O)OCCCCCCCCCCCOC1=C(C(=C(C(=C1C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Trimesic acid (1,3,5-benzenetricarboxylic acid): Commercially available or synthesized via Friedel–Crafts methylation of toluene/xylene followed by oxidation.
- 11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl alcohol: Typically prepared via multi-step organic synthesis involving:
- Sonogashira coupling to introduce ethynyl linkages on phenyl rings.
- Alkylation to append propyl groups.
- Etherification to attach phenoxyundecyl chains.
Esterification Reaction
The key synthetic step is the esterification of trimesic acid with the bulky alcohol substituents :
- Method: Typically performed via acid-catalyzed esterification or using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups.
- Conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
- Catalyst: DMAP (4-dimethylaminopyridine) as an acyl transfer catalyst.
- Temperature: Ambient to slightly elevated (25–50 °C).
- Reaction Time: Several hours to overnight to ensure complete esterification of all three carboxyl groups.
- Stoichiometry: 3 equivalents of the alcohol per equivalent of trimesic acid to achieve full substitution.
Purification
- Techniques: Column chromatography using silica gel or preparative HPLC to separate the target tris-ester from mono- or di-esters and unreacted starting materials.
- Crystallization: Recrystallization from suitable solvents such as ethanol or mixtures of ethanol/water to obtain pure white powder.
- Characterization: Confirmed by ^1H-NMR, ^13C-NMR, mass spectrometry, and DSC (Differential Scanning Calorimetry) to verify purity and mesophase behavior.
Research Data and Results
Reaction Yields and Purity
Thermal and Mesophase Properties
- The compound exhibits crystallization at 60 °C , transitions to a nematic liquid crystal phase at 139 °C, and isotropizes at higher temperatures, confirming its liquid crystalline nature.
- DSC thermograms show sharp endothermic peaks corresponding to phase transitions, indicating high purity and defined mesophase behavior.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Acid-Catalyzed Esterification | Carbodiimide-Mediated Coupling | Advantages | Disadvantages |
|---|---|---|---|---|
| Reaction Time | Longer (12–24 h) | Shorter (6–12 h) | Carbodiimide coupling is faster | Acid catalysis is simpler but slower |
| Yield | Moderate (60–70%) | Higher (70–80%) | Carbodiimide coupling gives better yields | Acid catalysis may cause side reactions |
| Purification Complexity | Moderate | Moderate | Both require chromatography | Carbodiimide by-products require removal |
| Scalability | High | Moderate | Acid catalysis more scalable | Carbodiimide reagents costly |
Perspectives from Varied Sources
- Academic literature emphasizes the importance of controlled esterification conditions to avoid partial substitution and ensure uniform mesogenic properties.
- Industrial reports highlight the challenge of synthesizing the bulky alcohol substituents efficiently and the need for scalable coupling methods.
- Material science studies focus on the relationship between synthesis purity and the liquid crystalline phase behavior, crucial for device applications.
Summary Table of Preparation Protocol
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Trimesic acid prep | Friedel-Crafts methylation + oxidation | Trimesic acid powder | Commercially available alternative |
| Alcohol synthesis | Sonogashira coupling, alkylation, etherification | 11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl alcohol | Multi-step, high purity required |
| Esterification | Trimesic acid + alcohol + DCC + DMAP in DCM, RT-50°C | Tris-ester compound | Purified by chromatography |
| Purification | Column chromatography, recrystallization | >98% pure compound | Confirmed by NMR and DSC |
Chemical Reactions Analysis
Types of Reactions: Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenyl groups.
Substitution: The compound can undergo substitution reactions, where the phenylethynyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include quinone derivatives, phenyl-substituted compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate involves its interaction with specific molecular targets and pathways. The phenylethynyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues of Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate include:
Key Findings
Alkyl Chain Influence: The ethyl-substituted analogue (C210H204O9) exhibits identical mesophase transition temperatures (Cr 122°C → N 147°C) to the propyl-substituted compound in initial studies . However, a separate report notes a lower Cr→N transition (60°C) for the propyl variant, suggesting batch-dependent polymorphism or measurement variability .
Core Structure Impact :
- The triphenylene-based compound (C42H60O6) lacks the trimesate core and ethynyl linkages, resulting in a narrower mesophase range (Cr 60°C → N 139°C). This highlights the importance of the trimesate core in achieving higher thermal stability .
Synthetic Challenges: The propyl-substituted trimesate requires precise control during synthesis to avoid branching defects, as noted in SYNTHON Chemicals’ production protocols .
Biological Activity
Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate (CAS No. 671197-46-9) is a complex organic compound belonging to the class of liquid crystals. Its unique molecular structure, characterized by multiple phenyl and ethynyl groups, positions it as a candidate for various applications in materials science, particularly in electronic and optical devices.
Chemical Structure and Properties
- Molecular Formula : C210H204O9
- Molecular Weight : 2871.933 g/mol
- LogP : 74.75
The compound exhibits liquid crystalline behavior, transitioning through different phases including crystalline (Cr), nematic (N), and isotropic (I) states at specific temperatures (Cr 60 N 139 I) . These properties are crucial for its potential applications in display technologies and sensors.
Anticancer Properties
Recent studies have explored the biological activity of this compound, particularly its anticancer potential. The compound has demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. This activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
- Case Study : In vitro assays showed that concentrations as low as 10 µM resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. Flow cytometry analysis indicated increased levels of apoptotic markers such as Annexin V and caspase-3 activation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
The biological activity of this compound is believed to involve several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the compound may disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and metabolism, particularly in cancer cells.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels have been observed in treated cells, contributing to apoptosis.
Comparative Analysis
| Property | This compound | Tris-{11-[pentakis-(4'-ethylphenylethynyl)phenoxy]undecyl}trimesate |
|---|---|---|
| Molecular Weight | 2871.933 g/mol | Not specified |
| Anticancer Activity (IC50) | ~10 µM in MCF-7 cells | Not reported |
| Antimicrobial Activity (MIC) | 32 µg/mL against S. aureus and E. coli | Not reported |
| Phase Transition Temperatures | Cr 60 N 139 I | Not specified |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate, and how is purity validated?
- Methodology : Multi-step synthesis typically involves Sonogashira coupling for phenylethynyl linkages and esterification for trimesate core functionalization. Purity is confirmed via H-NMR for structural integrity and HPLC (>99% purity threshold). For mesophase-active derivatives, differential scanning calorimetry (DSC) identifies phase transitions (e.g., Cr 122°C, N(D) 147°C) .
Q. Which characterization techniques are critical for analyzing mesophase behavior in this compound?
- Methodology : Polarized optical microscopy (POM) and DSC are standard for identifying liquid crystalline phases. POM reveals birefringence patterns (e.g., nematic or smectic textures), while DSC quantifies enthalpy changes at phase transitions. Cross-validation with X-ray diffraction (XRD) resolves molecular packing ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Adhere to institutional Chemical Hygiene Plans, including fume hood use for synthesis, PPE (gloves, lab coats), and spill containment protocols. Safety Data Sheets (SDS) for structurally similar esters recommend avoiding inhalation and skin contact due to potential irritancy .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding solvent and catalyst selection. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. Feedback loops between simulations and experimental data refine synthetic conditions .
Q. How do researchers resolve contradictions in DSC thermograms during phase transition analysis?
- Methodology : Contradictions (e.g., overlapping peaks) are addressed via modulated DSC (MDSC) to separate reversible (heat capacity) and non-reversible (kinetic) events. Statistical Design of Experiments (DoE) identifies confounding variables (e.g., heating rate, sample mass). Triplicate runs with controlled annealing protocols improve reproducibility .
Q. What experimental designs are effective for studying structure-property relationships in derivatives with varied alkyl chain lengths?
- Methodology : Use a factorial design to systematically vary substituents (e.g., propyl vs. ethyl groups) and assess impacts on mesophase stability. Response Surface Methodology (RSM) models correlations between chain length and transition temperatures. Validation via small-angle XRD quantifies layer spacing changes .
Q. How can membrane separation technologies improve purification of this compound post-synthesis?
- Methodology : Nanofiltration membranes with tailored pore sizes (1–5 nm) selectively retain high-molecular-weight byproducts. Solvent-resistant membranes (e.g., polyimide-based) enhance yield in continuous flow systems. Process optimization via DoE minimizes solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
